Product packaging for Butyl 8-methoxy-2H-chromene-3-carboxylate(Cat. No.:CAS No. 338420-72-7)

Butyl 8-methoxy-2H-chromene-3-carboxylate

Cat. No.: B2543591
CAS No.: 338420-72-7
M. Wt: 262.305
InChI Key: SDSVDNSMDWEOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Chromenes as a Privileged Scaffold in Chemical Biology Research

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. mdpi.com Chromenes, which feature a benzene (B151609) ring fused to a pyran ring, fit this description perfectly. mdpi.com This structural motif is an integral feature of a vast number of natural products and synthetic medicinal agents. nih.gov

The significance of the chromene scaffold lies in the diverse range of biological activities its derivatives have exhibited. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, among others. mdpi.comnih.gov This wide pharmacological spectrum has established chromenes as a valuable template for the design and development of novel therapeutic agents. acs.org

Table 1: Examples of Biological Activities of Chromene Derivatives

Biological Activity Reference
Anticancer mdpi.com
Antimicrobial mdpi.com
Antioxidant mdpi.com
Anti-inflammatory nih.gov

Overview of Strategic Approaches to Chromene Scaffold Derivatization for Academic Exploration

The versatility of the chromene scaffold is further enhanced by its amenability to chemical modification. Academic research has explored numerous synthetic strategies to create libraries of chromene derivatives, enabling the systematic investigation of structure-activity relationships (SAR). nih.govnih.gov

Key strategic approaches include:

Multicomponent Reactions (MCRs): These reactions allow for the efficient, one-pot synthesis of complex chromene derivatives from three or more starting materials. researchgate.netmdpi.com This approach is valued for its atom economy and ability to rapidly generate diverse molecular structures. researchgate.net

Structural Modification and Functionalization: Researchers strategically modify the chromene core at various positions. For instance, substitutions on the aromatic ring or modifications at the 2, 3, and 4-positions of the pyran ring can significantly influence the compound's biological activity. nih.govnih.gov

Molecular Hybridization: This strategy involves combining the chromene scaffold with other known pharmacophores (biologically active moieties) to create hybrid molecules. nih.gov The goal is to develop compounds with potentially synergistic or additive pharmacological effects, targeting multiple pathways or enhancing activity against a specific target. nih.gov Examples include creating hybrids with sulfonamides or flavanones. mdpi.comnih.gov

Identification of Research Gaps and Future Directions in Chromene-Based Compound Studies

Despite extensive research, there remain significant opportunities for further exploration in the field of chromene chemistry. A primary ongoing challenge is the need for new therapeutic agents with improved potency, selectivity, and reduced side effects.

Future research is likely to focus on several key areas:

Elucidation of Mechanisms of Action: While many chromene derivatives exhibit promising biological activity, their precise molecular mechanisms are often not fully understood. Future studies will likely employ advanced techniques to identify specific cellular targets and signaling pathways.

Targeting Specific Diseases: There is a growing interest in designing chromene derivatives to combat specific and challenging diseases, such as drug-resistant cancers and emerging infectious diseases. researchgate.net

Development of Novel Synthetic Methodologies: The pursuit of more efficient, cost-effective, and environmentally friendly ("green") synthesis methods for chromene derivatives is an active area of research. researchgate.net

Exploring New Biological Targets: The "privileged" nature of the chromene scaffold suggests that it may interact with a wider range of biological targets than currently known. High-throughput screening of chromene libraries against diverse target classes could uncover novel therapeutic applications.

Rationale for Focused Academic Investigation of Butyl 8-methoxy-2H-chromene-3-carboxylate

The focused academic investigation of a specific compound like this compound is driven by the principles of rational drug design and SAR studies. The structure of this compound presents specific features for systematic study.

Table 2: Structural Features of this compound

Feature Position Description
Core Scaffold - 2H-Chromene
Substitution 1 Position 8 Methoxy (B1213986) group (-OCH3)

| Substitution 2 | Position 3 | Butyl carboxylate group (-COOBu) |

The rationale for its investigation is multifaceted:

Systematic SAR Analysis: By synthesizing and testing a series of related compounds where the butyl group is replaced with other alkyl chains (e.g., ethyl, propyl) or the methoxy group is moved to other positions or replaced by other substituents, researchers can determine how these specific modifications affect biological activity. nih.gov For example, studies have shown that an electron-donating group at certain positions can enhance pharmacological activity. nih.gov

Comparison with Known Analogs: The 8-methoxy-2-oxo-2H-chromene-3-carboxylate core is a known structural motif. nih.govmdpi.comresearchgate.net Investigating the butyl ester derivative allows for direct comparison with previously studied analogs (like the ethyl or other esters), contributing to a more comprehensive understanding of the SAR for this particular class of chromenes. researchgate.net This comparative approach is fundamental to building predictive models for designing future compounds with desired biological activities.

In essence, the study of this compound serves as a case study to dissect the intricate relationship between chemical structure and biological function within the privileged chromene scaffold family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B2543591 Butyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 338420-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-4-8-18-15(16)12-9-11-6-5-7-13(17-2)14(11)19-10-12/h5-7,9H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSVDNSMDWEOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 8 Methoxy 2h Chromene 3 Carboxylate and Analogues

Retrosynthetic Analysis and Key Disconnections for 2H-Chromene Core Construction

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For Butyl 8-methoxy-2H-chromene-3-carboxylate, the analysis focuses on the formation of the heterocyclic pyran ring fused to the benzene (B151609) core.

Two primary disconnections are strategically advantageous for this target:

Disconnection A (C-O and C-C bond): This approach, rooted in condensation and cyclization logic, involves a disconnection of the C4-O5 ether bond and the C3-C4 bond of the pyran ring. This leads back to two key precursors: 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and a three-carbon synthon equivalent to a butyl acrylate (B77674) derivative, such as dibutyl malonate. This strategy is highly convergent and relies on well-established reaction mechanisms.

Disconnection B (Multi-Component Reaction Logic): A more convergent approach disconnects the molecule into three components that can be assembled in a single pot. This involves breaking the C4-O5 bond, the C3-C4 bond, and the C2-C3 bond, leading back to 2-hydroxy-3-methoxybenzaldehyde, an active methylene (B1212753) species (e.g., butyl cyanoacetate), and a source for the C2 position, which can be another aldehyde in some MCR variants.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the subsequent sections.

Classical Synthetic Approaches for 2H-Chromene Ring System Formation

Traditional methods for forming the 2H-chromene ring remain foundational in organic synthesis due to their reliability and predictability.

Condensation Reactions and Cyclization Strategies

The most prevalent classical route to 3-carboxy-substituted 2H-chromenes is the Knoevenagel condensation, followed by an intramolecular cyclization (oxa-Michael addition). mdpi.comnih.gov This tandem reaction is typically initiated by reacting a substituted salicylaldehyde (B1680747) with an active methylene compound in the presence of a basic catalyst.

For the synthesis of this compound, the reaction would involve the condensation of 2-hydroxy-3-methoxybenzaldehyde with dibutyl malonate. A base, such as piperidine (B6355638) or diethylamine, acts as the catalyst, first facilitating the Knoevenagel condensation to form a benzylidene intermediate. nih.govnih.gov This intermediate then undergoes a spontaneous intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated system, leading to the formation of the 2H-chromene ring. mdpi.com

Table 1: Representative Base-Catalyzed Knoevenagel Condensation for Chromene Synthesis

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventTypical Conditions
2-HydroxybenzaldehydeDiethyl MalonatePiperidineEthanolReflux, 4-6 h nih.gov
Substituted SalicylaldehydesMalononitrile (B47326)DiethylamineEthanolReflux nih.gov
2-Hydroxy-3-methoxybenzaldehydeDibutyl MalonatePiperidineTolueneReflux with water removal

Multi-Component Reactions (MCRs) for Chromene Scaffold Assembly

Multi-component reactions (MCRs) offer a significant improvement in efficiency by combining three or more reactants in a single synthetic operation to form a complex product, thereby reducing waste, time, and resource consumption. Several MCRs have been developed for the synthesis of functionalized chromenes.

A common MCR strategy involves the one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile or an alkyl cyanoacetate), and a C-nucleophile. jcsp.org.pk The reaction is often catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The mechanism typically begins with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. The resulting reactive intermediate is then trapped by the nucleophile in a Michael addition, followed by cyclization to yield the highly substituted chromene scaffold. jcsp.org.pk While not a direct route to the target molecule, these MCRs are powerful for creating diverse libraries of chromene analogues.

Advanced and Sustainable Synthetic Methodologies for Chromene Derivatives

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Catalytic and green chemistry approaches have been successfully applied to the synthesis of 2H-chromenes.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers a powerful tool for chromene synthesis, often providing higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. msu.eduresearchgate.net

Organocatalysis: Non-metal, small organic molecules can effectively catalyze the formation of 2H-chromenes. Amino acids like L-proline have been shown to catalyze the tandem oxa-Michael-Henry reaction of salicylaldehydes with nitroalkenes to give 3-nitro-2H-chromenes. organic-chemistry.org Amine bases such as 4-dimethylaminopyridine (B28879) (DMAP) and DABCO are also widely used as efficient catalysts for annulative condensations leading to 3-substituted 2H-chromenes. jcsp.org.pkorganic-chemistry.orgresearchgate.net

Transition Metal Catalysis: Various transition metals, including iron, nickel, and gold, have been employed to catalyze the synthesis of 2H-chromenes. msu.edu For instance, iron(III) chloride (FeCl₃) can catalyze the intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehydes to produce 3-substituted 2H-chromenes in high yields. msu.edu Nickel-catalyzed cross-coupling reactions between chromene acetals and boronic acids provide a modular route to a wide variety of 2-substituted-2H-chromenes. msu.eduorganic-chemistry.org

Table 2: Overview of Catalytic Systems for 2H-Chromene Synthesis

Catalyst TypeCatalyst ExampleReaction TypeStarting MaterialsReference
OrganocatalystL-proline (silica-immobilized)Knoevenagel/CyclizationSalicylaldehydes, Ethyl trifluoroacetoacetate msu.edu
OrganocatalystDMAPAnnulative CondensationSalicylaldehydes, Acrylonitrile organic-chemistry.orgresearchgate.net
Transition MetalFeCl₃Intramolecular MetathesisAlkynyl ethers of salicylaldehyde msu.edu
Transition MetalNickel ComplexCross-CouplingChromene acetals, Boronic acids msu.eduorganic-chemistry.org
Transition MetalPh₃PAuNTf₂CycloisomerizationPropargyl aryl ethers msu.edu

Green Chemistry Principles in Chromene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In chromene synthesis, this is achieved through several strategies:

Alternative Energy Sources: Microwave irradiation has been used to accelerate the synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes, often leading to higher yields in shorter reaction times, sometimes even without a catalyst. nih.gov

Reusable Catalysts: The use of catalysts immobilized on solid supports, such as silica-immobilized L-proline, facilitates easy separation and recycling of the catalyst, reducing waste and cost. msu.edu

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example using ball milling, minimizes the use of volatile organic compounds. The cascade oxa-Michael-Henry reaction of salicylaldehydes with β-nitrostyrenes has been successfully performed using potassium carbonate under solvent-free ball milling conditions. organic-chemistry.org

Atom Economy: Multi-component reactions inherently adhere to green chemistry principles by maximizing the incorporation of all reactant atoms into the final product, thus exhibiting high atom economy. jcsp.org.pk

These advanced and sustainable methods not only provide efficient access to this compound and its analogues but also align with the modern imperative for environmentally responsible chemical synthesis.

Flow Chemistry and Continuous Processing for Efficient Chromene Synthesis

The application of flow chemistry and continuous processing has marked a significant advancement in the synthesis of chromene derivatives, offering enhanced efficiency, safety, and scalability over traditional batch methods. akjournals.compharmoutsourcing.com These techniques are particularly advantageous for managing reaction parameters with high precision, which is crucial for optimizing the synthesis of complex molecules like this compound.

Continuous-flow systems, such as those utilizing microreactors, enable rapid and efficient mixing, superior heat transfer, and precise control over residence times. mdpi.com This level of control minimizes the formation of byproducts and can lead to higher yields and purity of the final product. For the synthesis of chromene derivatives, a one-step continuous-flow protocol has been developed that involves the multicomponent reaction of aromatic aldehydes, α-cyanomethylene compounds, and naphthols. akjournals.com This approach has demonstrated the ability to produce chromene derivatives in very high yields with residence times of less than two minutes at elevated pressures. akjournals.com The use of more environmentally friendly solvents, such as 2-methyltetrahydrofuran, further enhances the sustainability of this method. akjournals.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chromene Derivatives

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes
Yield Variable, often moderateGenerally high to excellent
Scalability Challenging, requires large reactorsReadily scalable by extending run time
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes
Process Control Limited precisionHigh precision over temperature, pressure, and time
Byproduct Formation Can be significantMinimized

Esterification and Functionalization Strategies for the Butyl Carboxylate Moiety

The introduction of the butyl carboxylate group at the C-3 position of the 2H-chromene ring is a critical step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding 2H-chromene-3-carboxylic acid. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with butanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and using an excess of butanol can shift the equilibrium towards the formation of the desired butyl ester. masterorganicchemistry.com

Alternative esterification methods can also be employed, particularly when milder conditions are required to avoid side reactions on the sensitive chromene core. These methods include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), a process known as Steglich esterification. researchgate.net

Further functionalization of the chromene scaffold can be achieved through various transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netuniversityofgalway.ie For instance, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org This redox-neutral process represents an unusual [3 + 3] annulation cascade. acs.org Once the chromene-3-carboxylic acid is formed, it can be derivatized. For example, treatment with methyl acrylate can lead to a furo[3,4-c]chromen-3(4H)-one derivative, while intramolecular cyclization can yield interesting tetracyclic products. acs.org Such strategies highlight the versatility of the chromene-3-carboxylic acid intermediate for creating a diverse range of analogues.

Stereoselective Synthesis of Enantiomeric Forms of 2H-Chromene Derivatives

The synthesis of specific enantiomeric forms of 2H-chromene derivatives is of significant interest due to the often distinct biological activities of different stereoisomers. Achieving high enantioselectivity in the synthesis of these compounds typically involves the use of chiral catalysts or auxiliaries. While much of the research has focused on the synthesis of 4H-chromenes, the methodologies developed can often be adapted for the synthesis of 2H-chromene derivatives. nih.govrsc.orgacs.orgacs.orgtandfonline.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromenes. tandfonline.com Chiral catalysts, such as those derived from cinchona alkaloids or amino acids, can effectively control the stereochemical outcome of the reaction. For example, enantioselective one-pot syntheses of 2-amino-4H-chromenes have been achieved with high enantiomeric excess (ee) using organocatalysts to facilitate Michael addition/ring closure sequences involving ortho-quinone methides. tandfonline.com

Transition metal catalysis also plays a crucial role in stereoselective chromene synthesis. Chiral nickel(II)-bis(oxazoline) complexes have been used to catalyze the reaction of ortho-quinone methides with dicarbonyl compounds, affording enantioenriched 4H-chromenes with up to 95% ee. nih.gov Similarly, N,N'-dioxide-Zn(II) complexes have been successfully employed as catalysts for the enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes, achieving up to 90% ee. acs.org

The development of methods for the stereoselective synthesis of 2H-chromene-3-carboxylic acid derivatives is an active area of research. One approach involves the fractional crystallization of diastereomeric salts formed by reacting the racemic carboxylic acid with a chiral amine. googleapis.com Subsequent photo-epimerization can then be used to convert the undesired isomer into the desired one, leading to high optical and chemical yields. googleapis.com

Table 2: Catalysts for Enantioselective Chromene Synthesis

Catalyst TypeExampleAchieved Enantiomeric Excess (ee)Reference
OrganocatalystCinchona-derived amineNot specified mdpi.com
Transition Metal ComplexNi(II)–bis(oxazoline)Up to 95% nih.gov
Transition Metal ComplexN,N′-dioxide–Zn(II)Up to 90% acs.org

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the reaction yield and ensuring the scalability of the synthetic route are critical considerations for the practical application of this compound in research. Several factors, including the choice of solvent, catalyst, reaction temperature, and reaction time, can significantly impact the efficiency of the synthesis. researchgate.netresearchgate.net

For multicomponent reactions used to construct the chromene core, the solvent system plays a crucial role. Studies have shown that polar protic solvents, such as aqueous ethanol, can significantly enhance the reaction yield compared to nonpolar or polar aprotic solvents. researchgate.netresearchgate.netjetir.org The choice of catalyst and its loading are also critical. For instance, in the synthesis of 2-amino-4H-chromenes, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective catalyst, with a 10 mol% loading providing optimal results. jetir.org

Temperature is another key parameter that needs to be carefully controlled. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. researchgate.netresearchgate.net However, elevated temperatures can also lead to the formation of undesired byproducts, necessitating a careful balance.

For scalability, one-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, energy consumption, and waste production. jetir.org The use of heterogeneous catalysts that can be easily recovered and reused can also improve the cost-effectiveness and environmental footprint of the synthesis, which are important considerations for larger-scale production. nih.govresearchgate.net Furthermore, innovative green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, can offer benefits in terms of scalability, cost-effectiveness, and ease of purification. nih.govresearchgate.net

Table 3: Optimization of Reaction Conditions for Chromene Synthesis

ParameterCondition 1Condition 2Optimal Condition
Solvent Toluene (nonpolar)Acetonitrile (polar aprotic)Aqueous Ethanol (polar protic)
Catalyst Loading 5 mol%15 mol%10 mol%
Temperature Room TemperatureRefluxDependent on specific reaction

Molecular Interactions and Mechanistic Studies of Butyl 8 Methoxy 2h Chromene 3 Carboxylate at a Subcellular Level

Investigation of Molecular Targets and Ligand-Target Interactions (In Vitro)

There is no available information from in vitro studies specifically identifying the molecular targets or characterizing the ligand-target interactions of Butyl 8-methoxy-2H-chromene-3-carboxylate.

Enzyme Inhibition/Activation Studies (e.g., Kinases, Esterases, Oxidoreductases)

No data from enzyme inhibition or activation assays for this compound has been reported. While various coumarin (B35378) derivatives have been explored as inhibitors of enzymes like tyrosinase, acetylcholinesterase, and monoamine oxidases, these findings are for compounds with different structural modifications. nih.govnih.govmdpi.com For instance, studies on other 8-methoxycoumarin derivatives have shown potential inhibitory effects on enzymes such as aromatase. mdpi.com However, these results cannot be directly extrapolated to the butyl ester .

Receptor Binding Profiling (e.g., G-protein Coupled Receptors, Nuclear Receptors)

There are no published receptor binding profiles for this compound.

Protein-Ligand Interaction Dynamics via Biophysical Methods (e.g., SPR, ITC)

No biophysical studies using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been conducted to elucidate the protein-ligand interaction dynamics of this compound.

Exploration of Cellular Pathways and Signaling Cascades (Cell-based Assays)

Information regarding the effects of this compound on cellular pathways and signaling cascades from cell-based assays is not available in the current scientific literature.

Modulatory Effects on Intracellular Signaling Molecules

There are no studies documenting the modulatory effects of this compound on intracellular signaling molecules.

Influence on Gene Expression and Protein Regulation in Cell Lines

The influence of this compound on gene expression and protein regulation in cell lines has not been investigated. Research on related 8-methoxycoumarin-3-carboxamides has indicated potential anticancer activity by targeting cellular components like β-tubulin and caspases, but this is specific to the carboxamide derivatives and not the butyl ester. nih.gov

Subcellular Localization and Compartmentalization Studies

Direct experimental studies detailing the specific subcellular localization of this compound are not extensively documented in the current scientific literature. However, insights into its likely compartmentalization can be inferred from research on the broader class of coumarin derivatives. The distribution of these molecules within a cell is largely governed by their physicochemical properties, particularly their lipophilicity.

Standard coumarin dyes, which are uncharged and lipophilic, readily enter cells but tend to accumulate non-specifically in internal membranes and organelles nih.gov. This suggests that this compound, owing to its butyl ester group, likely possesses sufficient lipophilicity to passively diffuse across the plasma membrane and subsequently associate with lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes.

Conversely, strategies have been developed to achieve more uniform cytosolic distribution by modifying the coumarin structure to increase hydrophilicity. For instance, a pro-drug approach using protected sulfonated and phosphonated coumarin derivatives allows for rapid cell entry, after which intracellular enzymes cleave the protecting groups to release charged dyes that distribute evenly throughout the cell without specific compartmentalization nih.gov.

Studies using Coumarin-6, a common fluorescent dye, as a model lipophilic compound have demonstrated its efficient cellular uptake. Once inside, it has been observed to accumulate preferentially in the perinuclear region jpp.krakow.plnih.gov. This pattern suggests that while the initial entry is a passive process, subsequent interactions with intracellular components may lead to concentration in specific areas. Furthermore, computational predictions for some coumarin derivatives have suggested the mitochondria as a primary subcellular location ukaazpublications.com.

Therefore, it is plausible that this compound would be readily taken up by cells, with its final distribution being a balance between non-specific membrane association and potential accumulation in specific organelles like mitochondria or the perinuclear region, pending direct empirical validation.

Mechanistic Elucidation of Observed Biological Phenomena (In Vitro/Cellular)

Role in Oxidative Stress Modulation within Cellular Systems

The chromene scaffold is known for its dual role in modulating cellular redox environments, capable of exerting both antioxidant and pro-oxidant effects depending on the specific structural features and the cellular context. While coumarins are generally recognized for their potential antioxidant activities, certain derivatives, particularly within the 8-methoxy-chromene class, have been shown to induce oxidative stress, especially in cancer cells mdpi.comnih.gov.

A study on a series of structurally related compounds, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, revealed a potent pro-oxidant mechanism in triple-negative breast cancer cells (MDA-MB-231) nih.gov. These compounds were found to significantly increase the levels of mitochondrial superoxide and induce general oxidative stress. This disruption of the mitochondrial redox balance decreased the mitochondrial membrane potential, ultimately leading to the activation of caspases 3/7 and initiating apoptosis nih.gov. The structure-activity relationship (SAR) study indicated that the pro-oxidant and cytotoxic activities were enhanced by the presence of monohalogenated phenyl rings at the 1-position nih.gov.

This mechanism highlights a therapeutic strategy where the compound selectively induces oxidative stress in cancer cells, which often have a compromised redox system, leading to cell death. The table below summarizes the effect of these related 8-methoxy-benzo[f]chromene derivatives on cellular reactive oxygen species (ROS).

CompoundSubstitution Pattern (Phenyl Ring at 1-position)Effect on Mitochondrial Superoxide Levels in MDA-MB-231 CellsInduction of General Oxidative Stress
Benzo[f]chromene derivative 4a4-FluoroIncreasedNot specified
Benzo[f]chromene derivative 4c3-ChloroIncreasedYes
Benzo[f]chromene derivative 4d4-ChloroIncreasedNot specified
Benzo[f]chromene derivative 4e3-BromoIncreasedNot specified
Benzo[f]chromene derivative 4f4-BromoIncreasedNot specified

Data sourced from a study on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which are structurally related to the subject compound nih.gov.

Interactions with Nucleic Acids (e.g., DNA/RNA binding, intercalation)

Small molecules can interact with DNA through several modes, including electrostatic interactions with the phosphate backbone, binding within the major or minor grooves, or intercalation between the stacked base pairs nih.gov. The specific mode of interaction for chromene derivatives is highly dependent on their structure.

Viscosity measurements are a key tool for differentiating between binding modes. Intercalating agents pry apart the DNA base pairs, elongating the helix and thereby increasing the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors cause little to no change in viscosity nih.gov. The studies on related chromene derivatives consistently point towards a non-intercalative mechanism nih.govresearchgate.net. Molecular docking simulations further corroborated the experimental findings for MMNC, identifying the minor groove as the preferential binding site researchgate.net.

The binding affinity of these interactions can be quantified by the binding constant (Ka). The table below presents the experimentally determined binding constant for the interaction of the analogue MMNC with calf thymus DNA (ct-DNA).

CompoundDNA TypeBinding ModeBinding Constant (Ka)
8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC)ct-DNAMinor Groove Binding3.09 x 103 M-1

Data for the structurally similar compound MMNC researchgate.net.

Studies on Structure-Function Relationships at the Molecular Interface

The biological activity of chromene derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Structure-function relationship studies aim to decipher how specific chemical modifications influence molecular interactions with biological targets.

For the 8-methoxy-chromene scaffold, substitutions on other parts of the molecule have been shown to dramatically alter biological function. In a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, a clear structure-activity relationship for cytotoxic activity against human cancer cell lines was established nih.govfrontiersin.org. The study demonstrated that the nature and position of halogen substituents on the pendant phenyl ring at the 1-position were critical determinants of potency. Specifically, halogens of moderate size (Cl, Br) at the meta or para positions conferred the highest cytotoxicity nih.gov.

CompoundSubstitution on Phenyl Ring (1-position)Cytotoxicity IC50 (µM) in MDA-MB-231 Cells
Benzo[f]chromene derivative 4a4-Fluoro3.24 ± 0.18
Benzo[f]chromene derivative 4c3-Chloro1.67 ± 0.08
Benzo[f]chromene derivative 4d4-Chloro3.01 ± 0.16
Benzo[f]chromene derivative 4e3-Bromo3.11 ± 0.19
Benzo[f]chromene derivative 4f4-Bromo2.89 ± 0.14

Data from a SAR study on structurally related 8-methoxy-benzo[f]chromene derivatives nih.gov.

Structure Activity Relationship Sar and Analog Design for Enhanced Molecular Functionality

Systematic Modification of the Butyl Ester Moiety

The ester group at the 3-position is a critical site for modification, influencing the compound's potency, selectivity, and pharmacokinetic properties.

Variation of Alkyl Chain Length and Branching

The size and shape of the alkyl group in the ester moiety can significantly impact how the molecule interacts with its biological target and its ability to cross cellular membranes.

Research into related compound series has shown that altering the length of the hydrocarbon chain can modulate biological activity. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, chain-extended terminal carboxylate derivatives were found to be less potent than the corresponding methyl ester derivatives, suggesting that a smaller ester group may be preferred for affinity in that specific context nih.gov. However, the opposite trend has been observed for other molecular scaffolds, where the rate of translocation across lipid membranes increases with the lengthening of the hydrocarbon chain, particularly for compounds with initially short alkyl chains nih.gov. This effect is attributed to the increased lipophilicity and altered orientation of the molecule within the membrane nih.gov.

Longer or branched alkyl chains can also introduce steric hindrance, which may either enhance selectivity by preventing binding to off-target sites or decrease activity by blocking interaction with the desired target. Molecular dynamics simulations on other classes of molecules have indicated that the addition of hydrocarbon chains can alter the orientation of a molecule at a membrane interface, pulling polar regions away from the surface nih.gov.

Table 1: Effect of Alkyl Chain Variation on Molecular Properties

ModificationPotential Effect on ActivityRationaleRelevant Findings
Shortening the Alkyl Chain (e.g., Methyl, Ethyl)Potentially Increased PotencyReduces steric hindrance, may improve fit in a constrained binding pocket.In a 3-nitro-2H-chromene series, methyl esters were more potent than chain-extended analogs nih.gov.
Lengthening the Alkyl Chain (e.g., Octyl, Dodecyl)Enhanced Membrane PermeabilityIncreases lipophilicity, which can facilitate passive diffusion across cell membranes.For rhodamine B derivatives, longer alkyl chains increased the rate of translocation across lipid bilayers nih.gov.
Introducing Branching (e.g., Isopropyl, tert-Butyl)Increased Metabolic Stability/SelectivitySteric bulk can shield the ester from enzymatic hydrolysis and may provide a better fit for specific targets.General medicinal chemistry principle.

Replacement with Other Carboxylate Derivatives (e.g., Amides, Thioesters)

Bioisosteric replacement of the ester oxygen with nitrogen (to form an amide) or sulfur (to form a thioester) can fundamentally alter the compound's chemical properties. Amides, for example, introduce a hydrogen bond donor and have different electronic and conformational profiles compared to esters.

Studies on related 2H-chromene-3-carboxamides have demonstrated significant biological activity, such as the inhibition of human monoamine oxidase B (hMAO-B) nih.gov. The amide moiety in these analogs is often crucial for binding, with the potential for hydrogen bond interactions with key residues in the target's active site nih.gov. Similarly, coumarin-3-carboxamide derivatives have been synthesized and evaluated for various biological activities, highlighting the versatility of this functional group in molecular design nih.govmdpi.com. The conversion of the carboxylic acid at the C3 position to carboxamides, however, has in some cases led to a loss of activity, indicating that the electronic properties of the carbonyl are critical nih.gov. Thioester and carbothioamide derivatives have also been explored, offering alternative geometries and electronic distributions for target interaction tandfonline.com.

Table 2: Bioisosteric Replacements for the Butyl Ester Group

Replacement GroupExample from Related SeriesObserved Biological ActivityReference
Primary/Secondary Amide2H-chromene-3-carboxamide derivativesInhibitors of monoamine oxidase A and B (MAO-A and MAO-B) nih.gov
Tertiary Amide (Piperazine)4-(2-Oxo-2H-chromene-3-carbonyl)piperazine derivativesInhibitors of human carbonic anhydrase tandfonline.com
ThioamideN-phenylpiperazine-1-carbothioamide derivativesInhibitors of human carbonic anhydrase tandfonline.com
Carboxylic AcidCoumarin-3-carboxylic acidShowed antibacterial activity, which was lost upon conversion to carboxamide nih.gov

Derivatization of the Methoxy (B1213986) Group at the 8-Position

The 8-methoxy group is another key handle for modification, influencing the electronic environment of the aromatic ring and providing a potential vector for additional interactions with a biological target.

Isosteric Replacements (e.g., Ethoxy, Hydroxyl, Alkylthio)

Replacing the methoxy group with classical or non-classical isosteres can modulate properties like lipophilicity, metabolic stability, and hydrogen bonding capacity without drastically altering the molecule's size.

Ethoxy Group : The synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate demonstrates a straightforward homologous extension researchgate.net. This small modification can probe for extra hydrophobic space in the binding pocket.

Hydroxyl Group : Demethylation to a hydroxyl group would introduce both hydrogen bond donating and accepting capabilities, potentially forming new, strong interactions with the target. However, it may also create a new site for metabolic glucuronidation.

Alkylthio Group : An alkylthio (e.g., -SCH₃) group is a well-regarded bioisostere for a methoxy group, having similar steric properties but different electronic and conformational preferences researchgate.net.

Fluorinated Analogs : In medicinal chemistry, replacing a methoxy group with fluorine is a common strategy to block oxidative metabolism chemrxiv.org. Other options include difluoromethyl or trifluoromethyl groups, which can serve as methoxy isosteres while significantly altering the electronic properties of the aromatic ring researchgate.net.

Table 3: Isosteric Replacements for the 8-Methoxy Group

Isosteric GroupKey Property ChangePotential Advantage
Ethoxy (-OCH₂CH₃)Increased size and lipophilicityProbe for hydrophobic pockets
Hydroxyl (-OH)Introduces H-bond donor capabilityFormation of new hydrogen bonds with target
Alkylthio (-SCH₃)Altered electronics and bond anglesAlternative conformation and electronic profile
Fluorine (-F)Blocks metabolism, increases lipophilicityImproved metabolic stability
Trifluoromethoxy (-OCF₃)Strongly electron-withdrawing, metabolically stableEnhanced stability and altered electronics

Introduction of Electron-Donating or Electron-Withdrawing Groups

The introduction of stronger electron-donating groups (EDGs) than methoxy, such as an amino group, would increase the electron density of the aromatic ring. Conversely, adding electron-withdrawing groups (EWGs), like a nitro (-NO₂) or cyano (-CN) group, would decrease it. Studies on other aromatic systems have shown that the presence and strength of EDGs or EWGs can systematically impact reactivity and interaction with targets nih.govnih.gov. For instance, in one study on benzo[f]chromene derivatives, the type and position of electron-donating or electron-withdrawing groups on an attached phenyl ring significantly affected the cytotoxic activity against cancer cell lines frontiersin.org.

Substitution Pattern Variations on the 2H-Chromene Core

Direct substitution on the chromene core offers a broad canvas for analog design. The electronic nature and steric bulk of substituents can dramatically alter the molecule's biological profile.

Research on related 2H-chromene scaffolds has provided valuable SAR insights. For example, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists, the 6-position was found to be highly suitable for derivatization nih.gov. Introduction of various 6-alkynyl analogues, including those with sterically extended chains, was well-tolerated and in some cases led to compounds with greater affinity for the P2Y₆ receptor nih.gov. This suggests that the 6-position of the Butyl 8-methoxy-2H-chromene-3-carboxylate core could be a promising location for introducing new functionality to probe for additional binding interactions.

Furthermore, the electronic character of substituents on the chromene ring is known to be important. The presence of an electron-withdrawing group at the C6 position of chromones has been shown to facilitate certain synthetic reactions, underscoring the electronic influence of substituents at this position msu.edu. The introduction of a nitro group, a strong EWG, at the C3 position is a known strategy for creating biologically active 2H-chromene derivatives researchgate.net.

Table 4: Potential Substitution Patterns on the 2H-Chromene Core

PositionSubstituent TypeObserved/Potential EffectReference/Rationale
C6Alkynyl groupsTolerated extended chains and led to increased affinity in a related series. nih.gov
C6Electron-Withdrawing Groups (e.g., -NO₂, -CN)Facilitates certain synthetic transformations and can modulate electronic properties. msu.edu
C3Nitro Group (-NO₂)Known to be present in many biologically active 2H-chromene drugs. researchgate.net
C7Electron-Donating GroupsCan influence the overall electron density of the bicyclic system.General SAR principle.

Exploration of Substituents at Positions 5, 6, and 7

Modifications to the benzene (B151609) ring portion of the chromene nucleus have been a key area of investigation for developing analogs with enhanced or specific activities.

Position 5: The introduction of various substituents at the 5-position of the 2H-1-benzopyran ring has been explored to modulate receptor affinity. In studies on related 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, varying the substituent at this position was undertaken to cover a range of properties, including hydrophobicity, aromaticity, and hydrogen-bond acceptor capacity researchgate.net. This strategic modification aims to fine-tune the interaction of the molecule with its biological target.

Position 6: The substitution at position 6 significantly influences the electronic properties and biological activity of the chromene core. For instance, the synthesis of derivatives like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and 6-chloro-2-oxo-2H-chromene-4-carbaldehyde introduces functional groups that can act as handles for further derivatization or directly participate in target binding nih.gov. The presence of an electron-donating group like a hydroxyl or an electron-withdrawing group like chlorine can alter the molecule's reactivity and interaction with receptors.

Position 7: The 7-position is a common site for modification to enhance biological activity. For example, the introduction of a diethylamino group at this position, as seen in 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivatives, has been a successful strategy in modulating the compound's properties nih.gov. In other studies, substituting the 7-position of the chromene ring with a 2-oxo-2-arylethoxy group has been shown to affect the inhibitory potency against specific enzymes, highlighting the importance of this position for achieving selectivity nih.gov.

Introduction of Halogen, Alkyl, Aryl, or Heteroaryl Moieties

The introduction of diverse chemical groups onto the chromene scaffold is a fundamental strategy in medicinal chemistry to probe the steric and electronic requirements for biological activity.

Halogens: The incorporation of halogen atoms can significantly enhance the biological potential of chromene derivatives. Studies on 3-nitro-2H-chromenes have demonstrated that halogenation is beneficial for antibacterial activity. For example, while mono-halogenated nitrochromenes show moderate activity, tri-halogenated versions display potent anti-staphylococcal properties. This suggests that the number and position of halogen substituents are critical for optimizing antibacterial efficacy nih.gov.

Compound ClassNumber of HalogensTypical MIC (μg/mL)Reference
3-Nitro-2H-chromenesMono-halogenated8–32 nih.gov
3-Nitro-2H-chromenesTri-halogenated1–8 nih.gov

Alkyl Groups: The addition of alkyl groups can modulate the lipophilicity of the molecule, which influences its ability to cross biological membranes. In related 3-nitro-2H-chromenes, the synthesis of 2-alkyl derivatives has been explored to evaluate their in vitro antibacterial potential nih.gov.

Aryl and Heteroaryl Moieties: Attaching aryl or heteroaryl groups can introduce additional binding interactions, such as pi-stacking, with biological targets. The synthesis of 2-aryl-3-nitro-2H-chromene derivatives has been a focus of research to enhance their antibacterial profile nih.gov. Furthermore, incorporating moieties like sulfonamides or retinoids into the 2H-chromene structure has led to compounds with significant antitumor activity nih.govfrontiersin.org. The introduction of a trifluoromethyl group, a common aryl bioisostere, at position 2 has also been shown to yield compounds with high antitumor activity mdpi.com.

Modifications to the 2H-Chromene Ring System

Altering the core heterocyclic structure of the 2H-chromene system provides another avenue for analog design, offering possibilities to influence the molecule's three-dimensional shape and stereochemical properties.

Introduction of Chirality at Position 2

Enantioselective synthesis is employed to produce specific stereoisomers, as different enantiomers can have vastly different biological activities. Methods such as asymmetric hydrogenation of chromones are efficient for creating chiral 2-substituted chromane moieties nih.gov. The absolute configuration at C2 has been shown to correlate with the sign of the specific optical rotation (SOR), which can be a useful tool in characterizing these chiral molecules mdpi.comnih.gov. The introduction of chirality allows for a more precise interaction with chiral biological targets like enzymes and receptors.

Exploration of Alternative Heterocyclic Ring Systems Fused to Benzene

Bioisosteric replacement of the 2H-chromene ring system is a sophisticated strategy to improve physicochemical and pharmacokinetic properties while retaining or enhancing biological activity. This involves replacing the benzopyran core with other fused heterocyclic or carbocyclic systems that mimic its essential spatial and electronic features.

Alternative Fused Heterocycles: One approach is to fuse additional heterocyclic rings to the chromene scaffold. For instance, the synthesis of chromeno[2,3-d]pyrimidine and chromeno[2,3-d] nih.govresearchgate.netoxazine derivatives introduces novel ring systems with different hydrogen bonding patterns and steric profiles ekb.eg. Another example is the development of 7H-furo-chromene derivatives, which feature a furan ring fused to the chromene core, leading to altered selectivity profiles against biological targets nih.gov.

Saturated Benzene Bioisosteres: A more radical approach involves replacing the entire aromatic benzene portion of the chromene with saturated, three-dimensional scaffolds. The goal is often to reduce lipophilicity and improve metabolic stability nih.gov. Saturated bioisosteres such as bicyclo[1.1.1]pentanes (BCPs), cubanes, and bicyclo[2.2.2]octanes are explored as replacements for the phenyl ring nih.govprinceton.eduenamine.net. This strategy can lead to novel intellectual property and drug candidates with improved "drug-like" properties nih.gov.

Development of Prodrug Strategies for Targeted Molecular Delivery (Non-Clinical Focus)

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug nih.gov. For this compound, the carboxylate functional group is an ideal handle for prodrug design.

The core principle of a carrier-linked prodrug strategy involves attaching a "promoiety" to the active drug, which alters its properties, such as lipophilicity and solubility nih.govmdpi.com. In the context of the target compound, the butyl ester could itself be considered a prodrug of the corresponding carboxylic acid. Alternatively, the carboxylate could be modified with different moieties to fine-tune its properties.

For example, to enhance permeability across biological membranes, the lipophilicity can be increased by creating different ester derivatives mdpi.com. The choice of the promoiety is critical and must be carefully selected to ensure it is non-toxic and efficiently cleaved at the desired site in the body to release the active drug acs.org. This approach allows for the modulation of absorption and distribution characteristics without altering the core pharmacophore responsible for the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.gov. This predictive tool is invaluable in modern drug design, allowing for the rational design of new, more potent analogs and reducing the need for exhaustive synthesis and testing.

The process involves several key steps:

Data Set Preparation: A series of chromene analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics nih.gov.

Model Building: Statistical methods and machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity nih.gov.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For chromene derivatives, 2D and 3D-QSAR models have been successfully applied. For instance, field-based 3D-QSAR and pharmacophore modeling have been used to study similar 2-oxo-2H-chromene-3-carboxamide structures, providing insights into the key structural features required for activity mdpi.com. These models can then be used to virtually screen new, unsynthesized chromene derivatives, prioritizing those with the highest predicted activity for synthesis and further investigation.

QSAR Descriptor TypeExamplesInformation Encoded
Electronic Partial charges, Dipole momentElectron distribution, polar interactions
Steric Molecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule
Topological Connectivity indicesAtomic connectivity and branching
Hydrophobic LogPLipophilicity and membrane permeability
3D Descriptors Surface area, VolumeThree-dimensional structure

Computational and Theoretical Studies of Butyl 8 Methoxy 2h Chromene 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing information about electron distribution and energy levels. For derivatives of 2H-chromene, these studies are crucial for predicting their chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For Butyl 8-methoxy-2H-chromene-3-carboxylate, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in similar coumarin (B35378) structures, the HOMO is distributed over the chromene ring system, indicating that this is the likely site for electrophilic attack. The LUMO is often localized over the carboxylate group and the adjacent double bond, suggesting these as potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates the electron-donating capacity.
LUMO Energy-1.8Reflects the electron-accepting ability.
HOMO-LUMO Gap4.7Correlates with chemical reactivity and stability.

Note: The data in this table is hypothetical and serves as an example of the expected results from an FMO analysis.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. This analysis is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map uses a color spectrum to denote different potential regions: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an EPS analysis would likely show negative potential around the oxygen atoms of the carboxylate and methoxy (B1213986) groups, highlighting these as hydrogen bond acceptor sites. The hydrogen atoms and the butyl chain would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as those with the active site of a protein.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For coumarin derivatives, which are known for their diverse biological activities, molecular docking is a common approach to identify potential protein targets. mdpi.com

In a typical molecular docking study involving this compound, the molecule would be docked into the active site of a biologically relevant protein. The choice of protein would be guided by the known activities of similar chromene derivatives, which include anti-inflammatory, antimicrobial, and anticancer effects. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The output of a molecular docking simulation provides a binding affinity score (often in kcal/mol), which is a theoretical estimation of the binding strength. A more negative score generally indicates a more favorable binding interaction. In addition to the binding affinity, the analysis reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the methoxy and carboxylate groups would be expected to form hydrogen bonds with polar amino acid residues, while the chromene ring and the butyl chain would likely engage in hydrophobic interactions. Understanding these interaction modes is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Exemplary Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueDetails
Binding Affinity-8.2 kcal/molA measure of the predicted strength of the ligand-protein interaction.
Hydrogen Bonds2Formed between the carboxylate oxygen and Lysine-122, and the methoxy oxygen and Serine-195.
Hydrophobic Interactions5Involving the chromene ring with Leucine-89 and the butyl chain with Valine-103 and Isoleucine-99.

Note: The data presented here is for illustrative purposes and represents typical findings from a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. MD simulations are computationally intensive but provide a more realistic representation of the biological system.

Conformational Landscape and Flexibility Studies

The butyl group introduces additional degrees of freedom, allowing for a range of possible conformations. Theoretical calculations, often employing methods like density functional theory (DFT), can be used to identify the most energetically favorable conformations. These studies typically involve rotating the single bonds within the butyl chain and calculating the potential energy at each rotational angle to map out the complete conformational space. The interaction between the butyl chain and the methoxy group at the 8-position can also influence the preferred geometry.

Table 1: Key Torsional Angles and Conformational Data for the 2H-Chromene Ring System (based on analogous structures).
ParameterDescriptionTypical Value/State
Ring ConformationThe geometry of the dihydropyran ring.Half-Chair
Butyl Chain FlexibilityRotational freedom of the ester side chain.Multiple low-energy conformers

Solvation Effects and Ligand-Solvent Interactions

The biological activity of a compound is invariably influenced by its interactions with the surrounding solvent, which in physiological systems is primarily water. Solvation models, both explicit (where individual solvent molecules are considered) and implicit (where the solvent is treated as a continuum), are employed to understand how the solvent affects the conformational preferences and electronic properties of this compound.

These computational models can predict the solvation free energy, which is a measure of the energetic cost or benefit of transferring the molecule from a vacuum to a solvent. The polar carboxylate group and the methoxy group are expected to form hydrogen bonds with protic solvents, which can stabilize certain conformations over others. Understanding these interactions is vital for predicting the molecule's solubility and its ability to cross biological membranes.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and software platforms, such as ADMET Predictor™ and SwissADME, are utilized for these predictions nih.gov.

Table 2: Predicted Permeability and Related Physicochemical Properties.
PropertyPredicted Value RangeImplication
LogP3.0 - 4.5Good lipophilicity for membrane permeation
Polar Surface Area (PSA)50 - 70 ŲFavorable for oral absorption
PAMPA PermeabilityModerate to HighLikely to be well-absorbed from the intestine

Metabolic Site Prediction (e.g., CYP450 interactions)

The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast number of drugs. In silico models can predict which sites on a molecule are most likely to be metabolized by these enzymes nih.gov. For this compound, potential sites of metabolism include the methoxy group (O-demethylation), the butyl chain (hydroxylation), and the aromatic ring (hydroxylation). The likelihood of metabolism at each site is calculated based on factors such as the reactivity of the C-H bonds and the accessibility of the site to the enzyme's active center. Software like StarDrop can be used to predict which specific CYP450 isoforms are most likely to be involved in its metabolism semanticscholar.org.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target tissues. Computational models can predict the percentage of plasma protein binding based on molecular descriptors like lipophilicity and the presence of acidic or basic functional groups. Given its lipophilic character, this compound is predicted to exhibit a significant degree of plasma protein binding.

Table 3: Predicted ADME Properties.
ADME ParameterPredictionSignificance
CYP450 MetabolismLikely substrate for multiple isoforms (e.g., CYP3A4, CYP2D6)Potential for drug-drug interactions
Plasma Protein Binding> 90%Affects drug distribution and half-life

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would typically include features such as a hydrogen bond acceptor (from the carbonyl oxygen of the ester), an aromatic ring, and hydrophobic groups (the butyl chain and the chromene scaffold).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity, thus accelerating the discovery of new drug candidates. The development of such models for related coumarin derivatives has been noted in the scientific literature mdpi.com.

Table 4: Potential Pharmacophoric Features of this compound.
FeatureMolecular Moiety
Aromatic RingBenzene (B151609) ring of the chromene
Hydrogen Bond AcceptorCarbonyl oxygen of the ester
Hydrophobic GroupButyl chain
Hydrogen Bond AcceptorOxygen of the methoxy group

Advanced Analytical Techniques in Mechanistic Elucidation for Butyl 8 Methoxy 2h Chromene 3 Carboxylate

Spectroscopic Methods for Investigating Molecular Interactions (e.g., Fluorescence Quenching, UV-Vis Spectroscopy)

Spectroscopic techniques are fundamental in exploring the non-covalent interactions between Butyl 8-methoxy-2H-chromene-3-carboxylate and its biological targets. The inherent fluorescent properties of the coumarin (B35378) scaffold make it particularly amenable to such studies.

UV-Vis Spectroscopy : This technique is often used to detect the formation of a complex between the compound and a target molecule. Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity, can indicate binding events. For instance, the interaction of coumarin derivatives with biomacromolecules can be monitored by titrating the compound against the target and observing spectral changes.

Fluorescence Quenching : This is a powerful method to study the binding of ligands to proteins, often tryptophan-containing proteins. The intrinsic fluorescence of the protein is "quenched" or reduced upon the binding of a ligand like this compound. By systematically increasing the concentration of the compound, one can determine binding constants (Ka) and the number of binding sites (n), providing quantitative data on the interaction. The mechanism of quenching (static or dynamic) can also be elucidated through temperature-dependent studies. Coumarin derivatives are well-documented as fluorescent probes, and their interactions can be readily studied using this approach.

Mass Spectrometry-Based Approaches for Metabolite Identification (In Vitro/Cellular)

Mass spectrometry (MS) is an indispensable tool for identifying the metabolic products of this compound in biological systems. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of metabolites from complex matrices like microsomal incubations or cell lysates.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. mdpi.comresearchgate.net For a related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, HRMS was used to confirm its molecular formula with high precision (mass error Δm = −2.16 ppm). mdpi.com A similar approach would be applied to identify metabolites of the target compound.

Typical metabolic pathways for a compound like this compound that could be identified using MS include:

Hydrolysis : Cleavage of the butyl ester to form 8-methoxy-2H-chromene-3-carboxylic acid.

O-Demethylation : Removal of the methyl group from the 8-methoxy position to yield a hydroxylated metabolite.

Hydroxylation : Addition of a hydroxyl group to the aromatic ring.

Phase II Conjugation : Further modification of metabolites with glucuronic acid or sulfate.

Tandem mass spectrometry (MS/MS) experiments are then used to fragment the parent metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are essential for the synthesis and analysis of this compound, ensuring the purity of samples used in biological and mechanistic studies.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions during the synthesis of the compound. nih.govnih.gov For example, in the synthesis of related chromene derivatives, TLC was used to confirm the consumption of starting materials. nih.govnih.gov It is also used to determine the appropriate solvent system for column chromatography.

Column Chromatography : This is the standard method for the purification of the synthesized compound from reaction byproducts and unreacted starting materials. nih.govnih.gov Silica gel is a common stationary phase, and a solvent system, often a mixture like ethyl acetate and petroleum ether, is used as the mobile phase to elute the desired compound. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the final purity of a research sample. Using a standardized method, HPLC can provide a quantitative measure of purity (e.g., >95% or >99%), which is critical for ensuring the reliability of data from subsequent experiments.

Table 1: Chromatographic Methods in the Analysis of Chromene Derivatives

Technique Application Common Stationary Phase Typical Mobile Phase Reference
Thin-Layer Chromatography (TLC) Reaction monitoring Silica gel 60 Diethyl ether:petrol, Ethyl acetate:petroleum ether mdpi.comnih.gov
Column Chromatography Product purification Silica gel Ethyl acetate:petroleum ether nih.gov
HPLC/UHPLC Purity assessment, metabolite separation C18 reverse-phase Acetonitrile/Methanol and water gradients mdpi.com

Crystallographic Studies for Structural Elucidation of Compound-Target Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules and their complexes with biological targets. While a crystal structure for this compound itself was not found, analysis of closely related 8-methoxy-2H-chromene structures provides a clear blueprint for how such studies would be conducted. nih.gov

Crystallographic analysis of a compound like Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate reveals detailed information on its conformation, bond angles, and intermolecular interactions within the crystal lattice, such as C—H⋯O hydrogen bonds. nih.gov If this compound were to be co-crystallized with its protein target, the resulting structure would reveal the precise binding mode, identify key amino acid residues involved in the interaction, and explain the basis of the compound's specificity and activity. This information is invaluable for structure-based drug design and lead optimization.

Table 2: Representative Crystallographic Data for Related Chromene Structures

Parameter Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate nih.gov 8-Methoxy-2H-chromene-3-carbaldehyde nih.gov 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate nih.gov
Chemical Formula C₂₀H₁₆O₅ C₁₁H₁₀O₃ C₁₇H₁₂O₅
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P2₁/n P2₁/c P bca
a (Å) 19.226 7.4284 6.2648
b (Å) 9.5483 17.584 10.435
c (Å) 9.0046 7.4916 20.621
β (°) 90.97 108.614 90
V (ų) 1652.8 927.83 1348.0

NMR Spectroscopy for Ligand-Based and Protein-Based Drug Discovery Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool used for both primary structural confirmation and for studying interactions in drug discovery. nih.govmdpi.com

Structural Confirmation : Standard 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the chemical structure of synthesized this compound, ensuring all atoms are correctly placed. For related coumarin derivatives, ¹H and ¹³C NMR provide definitive information on the arrangement of hydrogen and carbon atoms. mdpi.comresearchgate.net

Ligand-Based NMR : These methods are used when structural information on the target is limited or when working with very large proteins. They observe the NMR signals of the small molecule ligand. mdpi.comresearchgate.net

Saturation Transfer Difference (STD) NMR : This experiment identifies which protons on the compound are in close contact with the target protein, mapping the binding epitope. researchgate.net

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) : This technique can differentiate binders from non-binders in a mixture, making it useful for screening. researchgate.net

Protein-Based NMR : These experiments monitor the signals of an isotopically labeled (¹⁵N, ¹³C) protein upon titration with the compound.

Chemical Shift Perturbation (CSP) : Also known as chemical shift mapping, this is a widely used method to identify the binding site on the protein. nih.govnih.gov Changes in the chemical shifts of specific amino acid residues in ¹H-¹⁵N HSQC spectra upon addition of this compound indicate their involvement in the binding interface. This approach is powerful for validating hits and guiding lead optimization. nih.gov

Potential Research Applications and Future Directions

Development as Molecular Probes for Biological System Interrogation

Chromene derivatives have demonstrated the ability to interact with a variety of cellular targets, making them promising candidates for the development of molecular probes. orientjchem.org These probes can be used to investigate and visualize complex biological processes. By functionalizing the Butyl 8-methoxy-2H-chromene-3-carboxylate scaffold with fluorescent tags or reactive groups, researchers could create tools to study specific enzymes, receptors, or cellular pathways. The inherent physicochemical properties of the chromene ring system can be leveraged to design probes with desirable characteristics such as cell permeability and target specificity, aiding in the elucidation of biological mechanisms at a molecular level.

Exploration in Materials Science for Optoelectronic or Polymer Applications

The chromene skeleton is a key component in various functional materials, including pigments and dyes. researcher.life Certain coumarin (B35378) derivatives, which are structurally related to chromenes, are utilized as fluorescent indicators, photosensitizers, and laser dyes. nih.gov This suggests that this compound could be explored for applications in materials science. Its potential chromophoric and fluorescent properties could be investigated for the development of novel optoelectronic devices, sensors, or as a monomer for creating specialized polymers with unique optical or electronic characteristics.

Use in Chemical Biology as Tool Compounds for Pathway Perturbation

As a biologically active scaffold, chromene derivatives can serve as valuable "tool compounds" in chemical biology for the perturbation of cellular pathways. orientjchem.org Various chromenes have been shown to induce apoptosis, cause cell cycle arrest, and inhibit specific enzymes like kinases. nih.gov For instance, certain 4-Aryl-4H-chromene derivatives have been reported to inhibit Src kinases. nih.gov this compound could be systematically screened against a panel of cellular targets to identify its specific mechanism of action. Once a target or pathway is identified, the compound can be used to modulate that pathway, helping researchers to understand its role in cellular function and disease.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening (Non-Clinical)

The chromene core is synthetically accessible, often through one-pot, multi-component reactions that can produce crystalline products which are easily purified. nih.gov This synthetic tractability makes the chromene scaffold an excellent candidate for inclusion in combinatorial chemistry libraries. This compound can serve as a foundational molecule for generating a diverse library of related compounds. By varying the ester group, the substituent on the benzene (B151609) ring, or other positions, a large number of analogs can be created. These libraries can then be subjected to high-throughput screening against various biological targets to identify lead compounds for non-clinical research.

Unexplored Synthetic Routes and Green Chemistry Advancements for Chromene Derivatives

While several methods exist for synthesizing chromenes, there is ongoing research into developing more efficient and environmentally friendly synthetic routes. researcher.life Green chemistry approaches, such as using photocatalysts under visible light, employing eco-friendly solvents, or utilizing microwave-assisted synthesis, are being explored for chromene and coumarin synthesis. researcher.lifeeurekaselect.com Future research could focus on applying these green methodologies to the synthesis of this compound. researcher.life This could lead to higher yields, reduced reaction times, and minimization of hazardous waste compared to traditional methods like the Knoevenagel, Perkin, or Pechmann reactions. eurekaselect.com

Advanced Mechanistic Studies on Novel Molecular Targets

Mechanistic studies have revealed that some chromene derivatives exert their effects by binding to specific molecular targets. For example, compounds have been investigated for their binding affinity to key proteins like B-RAF and EGFR kinase. orientjchem.org Other studies have shown that certain chromenes inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov Future research on this compound should include advanced mechanistic studies to precisely identify its molecular targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and in silico docking studies could uncover novel binding partners and elucidate the compound's mode of action, potentially revealing new therapeutic targets.

Multi-omics Integration for Comprehensive System-Level Understanding of Compound Effects (In Vitro/Cellular)

To gain a holistic understanding of the cellular effects of this compound, a multi-omics approach is highly valuable. frontiersin.org This strategy integrates data from various "omes"—such as genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—to build a comprehensive picture of the biological response to the compound. nih.govthermofisher.com By treating cells in vitro and analyzing these different molecular layers, researchers can identify entire pathways and networks that are perturbed by the compound. nih.gov This system-level view can reveal off-target effects, elucidate the mechanism of action, and identify potential biomarkers of compound activity, providing deeper insights than single-target assays alone. frontiersin.orgahajournals.org

Table 1: Summary of Potential Research Applications

Research Area Focus Potential Outcome
Molecular Probes Development of tagged derivatives for biological imaging and interrogation. Tools to visualize and study specific cellular processes and targets.
Materials Science Investigation of optoelectronic and polymeric properties. Novel functional materials, sensors, or polymers with unique characteristics.
Chemical Biology Use as a tool to modulate or disrupt specific cellular pathways. Greater understanding of biological pathway function and disease mechanisms.
Combinatorial Chemistry Inclusion in libraries for high-throughput screening. Identification of new lead compounds for various non-clinical research targets.
Green Synthesis Application of eco-friendly synthetic methods. More efficient, sustainable, and environmentally benign production routes.
Mechanistic Studies Identification of specific molecular targets and modes of action. Discovery of novel biological targets and detailed mechanistic insights.

| Multi-omics Integration | Comprehensive analysis of cellular responses using systems biology. | A holistic, system-level understanding of the compound's biological effects. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Aryl-4H-chromene
Erlotinib

Potential for Collaborative Research Initiatives Across Disciplines

The unique structural features of this compound, a member of the coumarin family, position it as a compound of significant interest for multifaceted research endeavors. The inherent versatility of the coumarin scaffold, known for a wide array of biological activities and applications in materials science, suggests that a collaborative, interdisciplinary approach would be most effective in fully elucidating the potential of this specific molecule. colab.wsnih.gov Such initiatives would foster innovation by integrating expertise from diverse scientific fields, leading to a more comprehensive understanding of its properties and accelerating the development of novel applications.

A synergistic relationship between medicinal chemistry, pharmacology, computational chemistry, materials science, and agrochemical science could unlock the full potential of this compound.

Medicinal Chemistry and Pharmacology

The collaboration between synthetic medicinal chemists and pharmacologists is paramount in the exploration of the therapeutic potential of this compound. The coumarin nucleus is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties. researchgate.netnih.gov

Synthesis of Analog Libraries: Medicinal chemists can synthesize a focused library of analogs of this compound. This would involve systematic modifications of the butyl ester, the methoxy (B1213986) group, and substitutions on the chromene ring.

Biological Screening and Mechanism of Action Studies: Pharmacologists can then conduct high-throughput screening of these analogs against a panel of biological targets. For promising compounds, further studies can be undertaken to determine their mechanism of action, potency, and selectivity. For instance, a newly isolated coumarin derivative, 8-methoxy-chromen-2-one, has shown potential in alleviating collagen-induced arthritis by downregulating pro-inflammatory markers. nih.gov

An example of the type of data that could be generated from such a collaboration is presented in the interactive table below, based on findings for related coumarin derivatives.

Table 1: Hypothetical Biological Activity Profile of this compound Analogs

Compound IDModificationAnticancer Activity (IC50 in µM)Anti-inflammatory Activity (NO Inhibition %)
BMC-1Parent Compound
BMC-2Replacement of butyl with ethyl
BMC-3Demethylation of methoxy group
BMC-4Introduction of a nitro group at C6

Computational Chemistry and Experimental Validation

The integration of computational chemistry with experimental work can significantly accelerate the research and development process. nih.gov Molecular modeling techniques can provide valuable insights into the structure-activity relationships (SAR) of this compound and its derivatives, guiding the design of more potent and selective compounds.

In Silico Screening and Docking Studies: Computational chemists can perform virtual screening of large compound libraries and use molecular docking to predict the binding affinity of this compound analogs to specific biological targets. Theoretical studies on similar molecules, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, have shown promising results in identifying potential therapeutic targets. mdpi.com

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activities. Additionally, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

The synergy between computational and experimental approaches is highlighted in the following interactive data table, which illustrates how computational predictions can guide experimental investigations.

Table 2: Integrated Computational and Experimental Workflow

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Predicted ADMET ProfileExperimental Outcome
BMC-5-9.5Favorable
BMC-6-8.2Moderate
BMC-7-10.1Favorable

Materials Science and Organic Synthesis

The coumarin scaffold is known for its interesting photophysical properties, making it a valuable component in the development of functional organic materials. acs.org Collaborations between organic synthesis chemists and materials scientists can explore the potential of this compound in this arena.

Synthesis of Functionalized Materials: Organic chemists can design and synthesize derivatives of this compound with tailored electronic and photophysical properties. This could involve the introduction of electron-donating or electron-withdrawing groups to modulate the fluorescence emission and quantum yield.

Characterization and Device Fabrication: Materials scientists can then characterize the optical and electronic properties of these new materials and explore their applications in devices such as organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes.

Agrochemical Science and Chemical Synthesis

Coumarin derivatives have also found applications in agriculture as plant growth regulators and pest deterrents. mdpi.com A collaborative effort between chemists and agrochemical scientists could investigate the potential of this compound in this sector.

Synthesis and Formulation: Chemists can synthesize and formulate derivatives of the target compound for agricultural testing.

Efficacy and Safety Testing: Agrochemical scientists can then evaluate the efficacy of these formulations as plant growth regulators or pesticides, as well as their environmental impact and safety for non-target organisms. The development of novel agrochemicals from the ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate scaffold highlights the potential in this area. lookchem.com

By fostering these and other interdisciplinary collaborations, the scientific community can fully harness the potential of this compound, leading to advancements in medicine, materials science, and agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Butyl 8-methoxy-2H-chromene-3-carboxylate, and what methodological considerations ensure reproducibility?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification, using reagents like acyl chlorides or coupling agents. Key steps include:

  • Reaction conditions : Controlled temperatures (e.g., reflux in anhydrous THF or DCM) and catalysts (e.g., DMAP or HOBt for ester formation).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation : TLC monitoring and NMR (¹H/¹³C) for intermediate verification .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationButanol, DCC, DMAP, 0°C → RT65–70≥95%
PurificationSilica gel (Hex:EA 4:1)85≥98%

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable for confirming its identity?

  • Methodology :

  • NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.8–4.3 ppm for methoxy and ester groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 289.1074).
  • XRD : Single-crystal X-ray diffraction (SHELXL refinement) to resolve stereochemistry .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Mobile phase : Hexane/ethyl acetate (3:1) for column chromatography.
  • TLC : Rf ~0.4 under UV (254 nm).
  • Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

  • Methodology :

  • XRD Analysis : SHELXL-refined structures reveal intermolecular C–H···O bonds between the chromene carbonyl and methoxy groups, stabilizing the lattice .
  • Graph Set Analysis : Use Etter’s notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding networks and predict solubility .
    • Data Table :
InteractionDistance (Å)Angle (°)Graph Set
C8–H···O22.45145R₂²(8)
O1···H–C32.32156R₂²(10)

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Derivatization : Replace the butyl group with allyl or benzyl moieties (e.g., via nucleophilic substitution).
  • Bioassays : Test anti-inflammatory activity (COX-2 inhibition) or cytotoxicity (MTT assay) across derivatives.
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values and identify significant substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for chromene derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed vs. random-effects models).
  • Experimental Replication : Control variables like solvent purity (≥99.9%) and cell line passage number.
  • Methodological Audit : Trace discrepancies to differences in assay conditions (e.g., serum concentration in cell cultures) .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential surfaces.
  • Validation : Cross-check docking scores (ΔG) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.